An In-Depth Technical Guide to 5-Acetyl-2-chlorophenylboronic Acid for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 5-Acetyl-2-chlorophenylboronic Acid for Researchers and Drug Development Professionals
Introduction: 5-Acetyl-2-chlorophenylboronic acid, with the CAS number 1022922-17-3, is a substituted phenylboronic acid that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, combining a boronic acid moiety with acetyl and chloro substituents, make it a valuable reagent for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 5-Acetyl-2-chlorophenylboronic acid, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties of 5-Acetyl-2-chlorophenylboronic Acid
While specific experimental data for some physical properties of 5-Acetyl-2-chlorophenylboronic acid are not extensively reported in publicly available literature, its fundamental chemical and structural characteristics are well-defined.
| Property | Value | Source(s) |
| CAS Number | 1022922-17-3 | [1][2] |
| Molecular Formula | C₈H₈BClO₃ | [3] |
| Molecular Weight | 198.41 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically available at ≥95% or ≥98% | [2][4] |
Structural Information:
The structure of 5-Acetyl-2-chlorophenylboronic acid features a benzene ring substituted with a boronic acid group (-B(OH)₂), a chloro group (-Cl) at the ortho position relative to the boronic acid, and an acetyl group (-COCH₃) at the meta position.
Predicted Physicochemical Properties:
While experimental values are pending, computational models predict the following properties:
| Property | Predicted Value |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 198.025152 g/mol |
| Monoisotopic Mass | 198.025152 g/mol |
| Topological Polar Surface Area | 57.5 Ų |
| Heavy Atom Count | 13 |
Synthesis and Experimental Protocols
A practical and scalable synthesis of acetylphenylboronic acids typically involves a multi-step process. While a specific protocol for 5-Acetyl-2-chlorophenylboronic acid is not explicitly detailed in the literature, a general and adaptable methodology can be inferred from the synthesis of similar compounds.[5][6] The key challenge in synthesizing acetylphenylboronic acids is the reactivity of the acetyl group with the organometallic intermediates required for borylation. Therefore, a protection-deprotection strategy is commonly employed.
General Synthetic Workflow:
Figure 1: General synthetic workflow for acetylphenylboronic acids.
Detailed Experimental Protocol (Adapted from similar syntheses[5][7]):
Step 1: Ketal Protection of the Acetyl Group
-
To a solution of the starting bromoacetophenone derivative (e.g., 1-(4-bromo-3-chlorophenyl)ethan-1-one) in a suitable solvent such as toluene, add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the protected bromo ketal.
Step 2: Grignard Reaction and Borylation
-
Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of the bromo ketal from Step 1 in anhydrous THF to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the formation of the Grignard reagent is complete, cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Deprotection and Isolation
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with an aqueous acid (e.g., HCl) to hydrolyze the borate ester and the ketal protecting group.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5-Acetyl-2-chlorophenylboronic acid.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. It is often beneficial to run NMR spectra of boronic acids in deuterated methanol or water to break up any boroxine (anhydride trimer) formation that can lead to complex spectra.[8]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carbonyl (C=O) of the acetyl group and the O-H and B-O stretches of the boronic acid.
Chemical Reactivity and Applications
Phenylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems.[9][10]
Suzuki-Miyaura Coupling:
5-Acetyl-2-chlorophenylboronic acid can be coupled with a variety of aryl or heteroaryl halides (or triflates) to generate complex molecular scaffolds.
General Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine 5-Acetyl-2-chlorophenylboronic acid, the aryl/heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Purge the reaction mixture with an inert gas.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography or recrystallization.
Figure 2: Suzuki-Miyaura coupling reaction scheme.
Biological Activity and Drug Development Potential
While specific biological studies on 5-Acetyl-2-chlorophenylboronic acid are not yet prevalent in the literature, the broader class of phenylboronic acids has demonstrated significant potential in drug discovery.[11] Boronic acids are known to be reversible inhibitors of serine proteases and other enzymes by forming a stable tetrahedral intermediate with the catalytic serine residue.[12]
Potential as Enzyme Inhibitors:
The boronic acid moiety of 5-Acetyl-2-chlorophenylboronic acid can act as a warhead to target the active site of various enzymes. The acetyl and chloro substituents on the phenyl ring can modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. For instance, substituted phenylboronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[13][14]
Experimental Protocol for Enzyme Inhibition Assay (General):
-
Prepare a stock solution of 5-Acetyl-2-chlorophenylboronic acid in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compound to test a range of concentrations.
-
In a microplate, combine the enzyme of interest, a suitable buffer, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 3: Mechanism of enzyme inhibition by boronic acids.
Safety and Handling
Based on the safety data sheets (SDS) of structurally similar compounds like 2-acetylphenylboronic acid and phenylboronic acid, 5-Acetyl-2-chlorophenylboronic acid should be handled with care.[15] It is likely to be an irritant to the skin, eyes, and respiratory tract.
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Seek medical attention if irritation or other symptoms persist.
Conclusion
5-Acetyl-2-chlorophenylboronic acid is a promising chemical entity with significant potential for application in organic synthesis and drug discovery. Its utility as a building block in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex biaryl structures. Furthermore, the presence of the boronic acid functional group suggests its potential as an enzyme inhibitor, a research avenue that warrants further exploration. This technical guide provides a foundational understanding of the properties and potential applications of this compound, aiming to facilitate its use in innovative research and development endeavors. As more specific experimental data becomes available, the full scope of its utility will undoubtedly be further elucidated.
References
- 1. 1022922-17-3 CAS|5-乙酰基-2-氯苯硼酸|生产厂家|价格信息 [m.chemicalbook.com]
- 2. 5-乙酰基-2-氯苯硼酸 | CAS 1022922-17-3 | Boronic acid, B-(5-acetyl-2-chlorophenyl)- | 中磊新材 [catsyn.com]
- 3. PubChemLite - 5-acetyl-2-chlorophenylboronic acid (C8H8BClO3) [pubchemlite.lcsb.uni.lu]
- 4. 5-Acetyl-2-chlorophenylboronic acid [chemdict.com]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
